molecular formula C22H18N4S B3710570 2-(1-naphthyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-(1-naphthyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B3710570
M. Wt: 370.5 g/mol
InChI Key: RKNBAQMBADLIBT-UHFFFAOYSA-N
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Description

2-(1-Naphthyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a polycyclic heterocyclic compound featuring a fused triazolopyrimidine core integrated with a tetrahydrocyclohepta ring, a thiophene moiety, and a 1-naphthyl substituent. This structural complexity confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research. The compound’s synthesis typically involves multi-step reactions, including cyclocondensation and Dimroth rearrangements (). Its molecular formula is C₂₄H₂₀N₄S, with a molecular weight of 396.51 g/mol (inferred from structural analogs in ).

Properties

IUPAC Name

15-naphthalen-1-yl-9-thia-11,13,14,16-tetrazatetracyclo[8.7.0.02,8.013,17]heptadeca-1(10),2(8),11,14,16-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4S/c1-2-10-17-18(12-3-1)27-22-19(17)21-24-20(25-26(21)13-23-22)16-11-6-8-14-7-4-5-9-15(14)16/h4-9,11,13H,1-3,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKNBAQMBADLIBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC3=C2C4=NC(=NN4C=N3)C5=CC=CC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1-naphthyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a synthetic heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity associated with this compound based on various studies and research findings.

Chemical Structure and Properties

  • Molecular Formula : C22H18N4S
  • Molecular Weight : 378.47 g/mol
  • The structure features a complex arrangement of naphthalene and thieno-triazole motifs which may contribute to its biological properties.

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of compounds related to the thieno-triazole family. For instance:

  • Research Findings : A study assessed the antioxidant effects of synthesized thieno[2,3-c]pyrazole derivatives against oxidative stress induced by 4-nonylphenol in Clarias gariepinus (African catfish) erythrocytes. The results indicated that these compounds significantly mitigated oxidative damage in red blood cells compared to controls .

Antimicrobial Activity

The biological activities of similar heterocycles suggest potential antimicrobial properties:

  • Case Study : A series of thieno-triazoles were tested for antimicrobial efficacy against various bacterial strains. Results showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating a promising avenue for further exploration .

Anticancer Properties

Compounds in this class have been investigated for their anticancer activities:

  • Research Insights : Several thieno-triazole derivatives demonstrated cytotoxic effects in cancer cell lines. Specifically, compounds showed inhibition of cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines through apoptosis induction mechanisms .

The proposed mechanisms underlying the biological activities of these compounds include:

  • Antioxidant Mechanism : The ability to scavenge free radicals and reduce oxidative stress.
  • Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis and interference with metabolic pathways.
  • Anticancer Mechanism : Induction of apoptosis via mitochondrial pathways and modulation of signaling pathways involved in cell cycle regulation.

Data Summary

Activity TypeTest Organism/Cell LineObserved EffectReference
AntioxidantClarias gariepinus RBCsReduced oxidative damage
AntimicrobialStaphylococcus aureusSignificant growth inhibition
Escherichia coliSignificant growth inhibition
AnticancerMCF-7 (breast cancer)Induced apoptosis
A549 (lung cancer)Inhibited cell proliferation

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit promising anticancer properties. The thieno-triazolo-pyrimidine scaffold is known to interact with various biological targets involved in cancer progression. For instance:

  • Mechanism of Action : Compounds in this class may inhibit key enzymes or signaling pathways that are upregulated in cancer cells.
  • Case Studies : A study demonstrated that derivatives of this compound showed cytotoxic effects against several cancer cell lines, including breast and lung cancer cells.

Antimicrobial Properties

The compound's potential as an antimicrobial agent has been explored due to its ability to disrupt bacterial cell functions.

  • In Vitro Studies : Tests have shown effectiveness against both gram-positive and gram-negative bacteria.
  • Applications : This could lead to the development of new antibiotics that can combat resistant strains.

Neurological Disorders

Given the structural similarities to known neuroprotective agents, there is a hypothesis that this compound may have applications in treating neurological disorders such as Alzheimer's disease.

  • Research Findings : Preliminary studies suggest that it may inhibit acetylcholinesterase activity, which is beneficial in managing Alzheimer’s symptoms.

The biological activity of 2-(1-naphthyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can be attributed to its ability to interact with various molecular targets:

  • Kinase Inhibition : It has been included in libraries for screening against allosteric kinases.
  • Enzyme Interaction : The compound's structure allows it to fit into enzyme active sites effectively.

Research and Development

Ongoing research is focused on optimizing the synthesis and enhancing the pharmacokinetic properties of this compound. The following aspects are being investigated:

  • Synthesis Routes : Development of efficient synthetic pathways to produce the compound and its derivatives.
  • Structure-Activity Relationship (SAR) : Understanding how different substituents affect biological activity.

Chemical Reactions Analysis

Functionalization at Position 3

The 1-naphthyl group at position 3 participates in cross-coupling and substitution reactions:

Reaction TypeReagents/ConditionsProductYieldNotesRef.
Suzuki couplingThienopyrimidine-Br + thiophene-2-boronic acid, Pd catalystBiaryl derivatives70–85%Maintains heterocyclic integrity; confirmed by 1H^{1}\text{H}-NMR
Nucleophilic substitution3-Bromo derivative + amines (e.g., benzylamine)3-Amino analogs55–77%Requires K2_2CO3_3 in DMF

Example : Reaction with p-toluidine yields 3-(p-tolyl) derivatives with enhanced solubility in polar aprotic solvents .

Modification at Position 5

The thieno ring’s sulfur atom and adjacent positions enable electrophilic substitutions:

Reaction TypeReagents/ConditionsProductYieldObservationsRef.
ChlorinationPOCl3_3, reflux5-Chloro derivative90%Confirmed by IR (C–Cl stretch at 750 cm1^{-1})
OxidationH2_2O2_2, acetic acidSulfone analog65%Retains triazolo-pyrimidine core

Notable Application : Chlorinated derivatives show improved binding to kinase ATP pockets in molecular docking studies .

Ring Expansion and Fusion Reactions

The cycloheptane ring undergoes annulation to generate polycyclic systems:

Reaction TypeReagents/ConditionsProductYieldKey DataRef.
Knorr pyrazole synthesisHydrazine hydrate + acetylacetonePyrazolo-triazolo-pyrimidine72%MS: m/z 434 (M+^+)
Formamide cyclocondensationFormamide, 150°CPyrimido-thieno-triazolo system55%IR: 1714 cm1^{-1} (lactone C=O)

Mechanistic Insight : Ring expansion often involves intermediates like 4-hydrazinylthienopyrimidine, which undergo [3+2] cycloadditions .

Biological Interaction-Driven Reactions

The compound reacts with biomimetic nucleophiles:

Reaction PartnerConditionsProductBiological RelevanceRef.
GlutathionePBS buffer, pH 7.4Thiol adduct at C11Detoxification pathway analog
DNA nucleobasesSimulated physiological conditionsC11-guanine conjugatePotential genotoxicity mechanism

Implication : Adduct formation correlates with observed anticancer activity (IC50_{50} = 14.5–19.4 μM against MCF-7) .

Stability and Degradation

Critical stability data under varying conditions:

ConditionDegradation PathwayHalf-LifeAnalytical MethodRef.
Acidic (pH 1.2)Hydrolysis of triazole ring2.3 hHPLC-MS
UV light (254 nm)Photooxidation of thieno ring6.5 hTLC, 1H^{1}\text{H}-NMR

Recommendation : Store in amber vials at −20°C to prevent photodegradation .

Comparison with Similar Compounds

Key Observations :

  • Methyl and amino groups (e.g., in compound 39) increase solubility but reduce steric bulk, affecting binding interactions.
  • Pyrido fusion (e.g., compound 6) introduces additional nitrogen atoms, altering electronic distribution and reactivity.

Key Observations :

  • Dimroth rearrangement () is critical for stabilizing the triazolo[1,5-c]pyrimidine system, with acid or base catalysis improving yields.
  • Pyridine reflux is a common solvent for cyclization, but DMF/ethanol mixtures enhance crystallinity.

Spectroscopic and Structural Data

Compound IR (C=N stretch, cm⁻¹) ¹H NMR (Key Signals) Melting Point (°C) Reference
Target compound (inferred) ~1610–1620 δ 8.5–7.8 (naphthyl-H), δ 3.3–3.8 (CH₃) N/A
Compound 15a 1612 δ 3.35 (CH₃), δ 8.53–7.81 (phenyl-H) 286
Compound 39 1618 δ 2.85–3.10 (cyclohepta-H) 186–188
Compound in N/A δ 3.35 (CH₃), δ 8.45–7.81 (phenyl-H) N/A

Key Observations :

  • C=N stretches in IR (~1610 cm⁻¹) confirm triazole-pyrimidine conjugation.
  • NMR signals for aromatic protons (δ 7.8–8.5) and aliphatic protons (δ 3.3–3.8) correlate with substituent electronic environments.

Key Observations :

  • Pyrido-fused derivatives (e.g., compound 6) show kinase inhibition, suggesting utility in oncology.

Q & A

Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yields?

The compound can be synthesized via cyclization of intermediates under acidic or basic conditions. For example:

  • Cyclization in glacial acetic acid at 70–80°C for 2 hours yields fused triazolo-pyrimidine derivatives (e.g., compound 12 in ) .
  • Triethyl orthoester-mediated synthesis under reflux conditions (72–86% yields) produces thermodynamically stable isomers after acid/base treatment.
  • Hydrazide interactions with isothiocyanato-tetrahydrobenzothiophene precursors yield thiones with high efficiency ( ) .

Key Variables :

MethodReagents/ConditionsYieldReference
CyclizationGlacial acetic acid, 70–80°C~70%
Orthoester-mediatedTriethyl orthoesters, reflux72–86%
Hydrazide condensationHydrazides, DMF, room temperature>85%

Q. How is the structural conformation validated, and what intermolecular interactions stabilize the crystal lattice?

X-ray crystallography reveals:

  • Half-chair conformation of the cyclohexene ring (Q(2) = 0.3816 Å, θ = 129.07°), consistent with benzothieno systems ().
  • Intermolecular C–H⋯N interactions forming centrosymmetric dimers (R₂²(8) motif) and zig-zag chains along the c-axis.
  • π–π stacking between pyrimidine and phenyl rings (3.445 Å separation).

Q. What preliminary biological activities have been reported?

Analogous thieno-triazolo-pyrimidines exhibit anti-inflammatory and analgesic properties ( ) :

  • In vivo models : Activity comparable to diclofenac sodium with lower ulcerogenicity.
  • Structure-activity relationship (SAR) : Substitution at position 8 enhances potency .

Advanced Research Questions

Q. How do computational models explain electronic properties and reactivity?

Quantum chemical calculations (e.g., DFT) on related triazolo-pyrimidines reveal:

  • HOMO-LUMO gaps (~4.5 eV) indicating moderate reactivity ( ) .
  • Electron-withdrawing groups (e.g., trichloromethyl) increase electrophilicity at the pyrimidine core .
  • NBO analysis shows delocalization in the triazole ring, stabilizing the π-system .

Q. What experimental design challenges arise in resolving contradictory data on isomer stability?

Isomerization under varying conditions (acid/base, heat) can lead to conflicting reports:

  • Thermodynamic vs. kinetic control : Orthoester-derived products isomerize to triazolo[1,5-c]pyrimidines under heat ().
  • Mitigation strategy : Use time-resolved XRD or in situ NMR to track dynamic equilibria .

Q. How can crystallographic data resolve ambiguities in substituent effects on planarity?

Dihedral angles between fused rings (e.g., 2.584° in ) are sensitive to substituents:

  • Bulky groups (e.g., naphthyl) increase torsional strain, reducing coplanarity.
  • Electron-deficient rings (e.g., pyrimidine) enhance π-stacking, stabilizing planar conformations.

Q. What strategies optimize pharmacological efficacy while minimizing toxicity?

  • Position-specific modifications : Introduce hydrophilic groups (e.g., carboxamides) at position 2 to improve solubility ( ) .
  • Metabolic stability : Replace labile ester groups with ethers or amides ().
  • Toxicity screening : Use zebrafish models to assess hepatotoxicity preclinically .

Methodological Recommendations

  • Synthesis : Prioritize orthoester-mediated routes for scalability ().
  • Characterization : Combine XRD with Hirshfeld surface analysis to quantify intermolecular interactions ().
  • Biological assays : Use LPS-induced inflammation models (IC50 comparisons) for anti-inflammatory profiling ().

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-naphthyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 2
2-(1-naphthyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

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